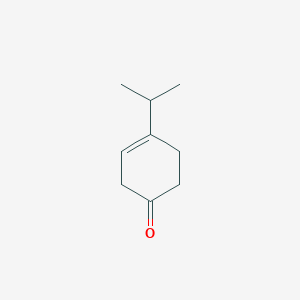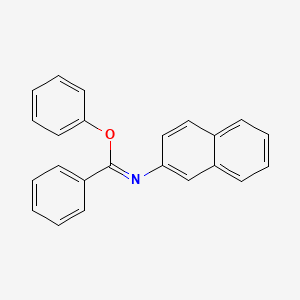
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is a complex organic compound characterized by the presence of fluorine, nitro, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group to the aromatic ring, often using a mixture of concentrated nitric and sulfuric acids.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Oxidation of the furan ring: Can lead to the formation of diketones or other oxidized products.
Substitution of the fluorine atom: Results in the formation of various substituted derivatives.
Scientific Research Applications
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
- N-(2-Bromophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
- N-(2-Methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
Uniqueness
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.
Properties
CAS No. |
853351-18-5 |
|---|---|
Molecular Formula |
C19H13FN2O4 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H13FN2O4/c20-16-6-1-2-7-17(16)21-19(23)11-9-15-8-10-18(26-15)13-4-3-5-14(12-13)22(24)25/h1-12H,(H,21,23)/b11-9+ |
InChI Key |
XRHRIZZPLXMHIK-PKNBQFBNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B11945617.png)


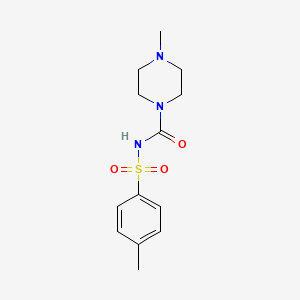
![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)
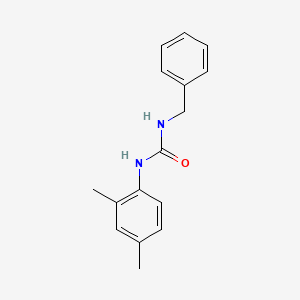
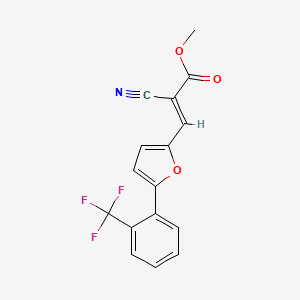

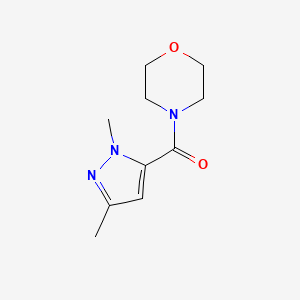
![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)
![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)
